D-Xylo-hexulosonicacid, potassium salt (7CI)

Description

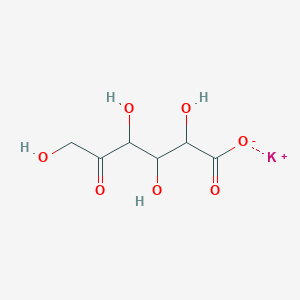

D-Xylo-hexulosonic acid, potassium salt (7CI) (CAS: 91446-96-7) is a potassium salt derivative of a 2-keto aldonic acid. Its molecular formula is C₆H₉KO₇, and it is systematically named as 5-keto-D-gluconic acid potassium salt or 2-keto-D-gluconic acid potassium salt . The compound features a carboxylic acid group and a keto group at the C2 position, distinguishing it from simpler sugars and other aldonic acids.

Propriétés

IUPAC Name |

potassium;2,3,4,6-tetrahydroxy-5-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-5,7,9-11H,1H2,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFHMOMWXNDPMM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(C(C(C(=O)[O-])O)O)O)O.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9KO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91446-96-7 | |

| Record name | 5-Keto-D-gluconic acid potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de l'acide D-xylo-hexulonique, sel de potassium implique généralement l'oxydation du D-glucose ou de l'acide D-gluconique. La réaction est réalisée en présence d'un agent oxydant tel que le permanganate de potassium ou le peroxyde d'hydrogène dans des conditions contrôlées . Le mélange réactionnel est ensuite neutralisé avec de l'hydroxyde de potassium pour former le sel de potassium de l'acide.

Méthodes de production industrielle: La production industrielle de l'acide D-xylo-hexulonique, sel de potassium suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique une oxydation continue du D-glucose en utilisant des agents oxydants industriels, suivie d'étapes de cristallisation et de purification pour obtenir le produit final.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Chimie: L'acide D-xylo-hexulonique, sel de potassium est utilisé comme réactif en synthèse organique et en chimie analytique. Il sert de précurseur pour la synthèse de divers composés organiques et est utilisé en analyse chromatographique.

Biologie: En recherche biologique, ce composé est utilisé pour étudier les voies métaboliques impliquant les acides sucrés. Il est également utilisé dans les dosages enzymatiques pour étudier l'activité des oxydoréductases.

Médecine: Il est également utilisé dans la formulation de certains réactifs de diagnostic.

Industrie: Dans le secteur industriel, ce composé est utilisé dans la production de polymères biodégradables et comme agent chélatant dans divers procédés chimiques.

Mécanisme d'action

Le mécanisme d'action de l'acide D-xylo-hexulonique, sel de potassium implique son interaction avec des enzymes spécifiques et des voies métaboliques. Il agit comme un substrat pour les enzymes oxydoréductases, qui catalysent les réactions d'oxydoréduction impliquant les acides sucrés. L'ion potassium du composé joue un rôle dans la stabilisation de la structure et l'amélioration de sa solubilité dans les solutions aqueuses.

Applications De Recherche Scientifique

Scientific Research Applications

1. Biochemical Research

D-Xylo-hexulosonic acid, potassium salt is utilized in biochemical research as a substrate for various enzymatic reactions. Its structure allows it to participate in metabolic pathways, particularly in the study of carbohydrate metabolism and enzyme kinetics.

Case Study: Enzyme Kinetics

A study demonstrated that D-Xylo-hexulosonic acid could be used to assess the activity of specific dehydrogenases involved in carbohydrate metabolism. The substrate's unique properties facilitated the understanding of enzyme specificity and reaction mechanisms.

2. Pharmaceutical Development

The compound has shown potential in pharmaceutical applications, particularly as a stabilizing agent in drug formulations. Its ability to maintain the stability of active pharmaceutical ingredients (APIs) under various conditions makes it valuable in drug development.

Case Study: Drug Formulation Stability

Research indicated that incorporating D-Xylo-hexulosonic acid into formulations improved the stability of certain APIs, reducing degradation rates during storage and enhancing shelf life.

3. Food Industry Applications

In food science, D-Xylo-hexulosonic acid serves as a food additive due to its properties as a gelling agent and stabilizer. It can enhance texture and consistency in various food products.

Case Study: Gelling Agent

A study explored the use of D-Xylo-hexulosonic acid as a gelling agent in low-sugar fruit preserves. Results showed that it effectively improved texture while maintaining flavor integrity.

Industrial Applications

1. Agriculture

D-Xylo-hexulosonic acid is being investigated for its potential use as a fertilizer additive. Its role in enhancing nutrient absorption in plants can lead to improved crop yields.

Case Study: Plant Growth Enhancement

Field trials demonstrated that crops treated with fertilizers containing D-Xylo-hexulosonic acid exhibited increased growth rates and higher yields compared to control groups, suggesting its efficacy as an agricultural additive.

2. Environmental Science

The compound is also being studied for its potential use in bioremediation processes, particularly in the degradation of pollutants. Its ability to interact with various environmental contaminants makes it a candidate for further research.

Case Study: Bioremediation Efficacy

Research on soil samples treated with D-Xylo-hexulosonic acid showed significant reductions in pollutant levels over time, indicating its potential role in bioremediation strategies.

Mécanisme D'action

The mechanism of action of D-Xylo-hexulosonicacid, potassium salt involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for oxidoreductase enzymes, which catalyze the oxidation-reduction reactions involving sugar acids. The compound’s potassium ion plays a role in stabilizing the structure and enhancing its solubility in aqueous solutions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs of D-xylo-hexulosonic acid, potassium salt, highlighting differences in functional groups, molecular formulas, and physicochemical properties:

Key Observations:

Functional Groups: The target compound uniquely combines a carboxylic acid and a 2-keto group, enabling dual reactivity in acid-base and redox reactions. In contrast, D-lyxo-Hexos-2-ulose lacks the carboxylic acid, limiting its utility in chelation .

Cation Effects :

Physicochemical Properties

Thermal Stability:

- Potassium salts, such as D-xylo-hexulosonic acid, K⁺ salt, demonstrate stability at elevated temperatures. Evidence from potassium hydroxide blends (KOH-C and KOH-F) suggests that potassium salts remain stable up to 800–900°C, though decomposition pathways vary with temperature and counterion interactions .

Solubility and Reactivity:

- The carboxylic acid group in the target compound increases acidity (pKa ~2–3), facilitating salt formation and metal chelation. This contrasts with non-ionic analogs like D-lyxo-Hexos-2-ulose, which exhibit neutral pH behavior .

Activité Biologique

D-Xylo-hexulosonic acid, potassium salt (7CI), is a compound derived from the metabolism of certain carbohydrates and has garnered attention for its potential biological activities. This article explores its biological functions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

D-Xylo-hexulosonic acid is a hexulosonic acid that plays a role in various biochemical pathways. As a potassium salt, it exhibits improved solubility and bioavailability compared to its free acid form. The molecular structure allows it to interact with various biological systems, influencing metabolic processes.

Biological Activities

1. Antioxidant Activity

Research indicates that D-Xylo-hexulosonic acid possesses significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress, which can lead to cellular damage and various diseases.

- Mechanism : The antioxidant activity is believed to be concentration-dependent, with higher concentrations exhibiting greater efficacy in scavenging free radicals. This was demonstrated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to quantify radical scavenging activity.

2. Prebiotic Effects

D-Xylo-hexulosonic acid has been shown to promote the growth of beneficial gut bacteria such as bifidobacteria and lactobacilli. This prebiotic effect enhances gut health and may contribute to improved immune function.

- Impact on Gut Microbiota : The compound selectively stimulates the growth of specific bacterial strains in the colon, leading to a healthier gut microbiome and potentially reducing the risk of gastrointestinal disorders.

3. Anti-inflammatory Properties

Studies have indicated that D-Xylo-hexulosonic acid may exhibit anti-inflammatory effects. By modulating inflammatory pathways, it could play a role in managing conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antioxidant Efficacy in Human Cells

In a controlled study, human cell lines were treated with varying concentrations of D-Xylo-hexulosonic acid. The results indicated a significant reduction in markers of oxidative stress, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.

Case Study 2: Prebiotic Effects on Gut Health

A clinical trial involving participants with digestive disorders evaluated the prebiotic effects of D-Xylo-hexulosonic acid. Participants reported improved gut health and reduced symptoms of dysbiosis after supplementation for eight weeks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.